molecular formula C24H37F3O6Si B597162 1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate CAS No. 147127-14-8

1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate

Cat. No.: B597162
CAS No.: 147127-14-8
M. Wt: 506.634
InChI Key: BDGRENIBKYGFGK-ZQDYSYBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]- is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxy group, and a dimethylsilyl group

Preparation Methods

The synthesis of Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the methoxy and trifluoromethyl groups. The final step involves the esterification with the 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and reactivity. The dimethylsilyl group may play a role in protecting the compound from degradation and enhancing its overall stability.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

147127-14-8

Molecular Formula

C24H37F3O6Si

Molecular Weight

506.634

IUPAC Name

[(1R)-1-[(4S,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl] (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate

InChI

InChI=1S/C24H37F3O6Si/c1-16(19-18(32-22(5,6)33-19)15-30-34(8,9)21(2,3)4)31-20(28)23(29-7,24(25,26)27)17-13-11-10-12-14-17/h10-14,16,18-19H,15H2,1-9H3/t16-,18+,19+,23-/m1/s1

InChI Key

BDGRENIBKYGFGK-ZQDYSYBYSA-N

SMILES

CC(C1C(OC(O1)(C)C)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)OC

Synonyms

[4S-[4alpha[S*(S*)],5beta]]-alpha-Methoxy-alpha-(trifluoromethyl)benzeneacetic acid 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester

Origin of Product

United States

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